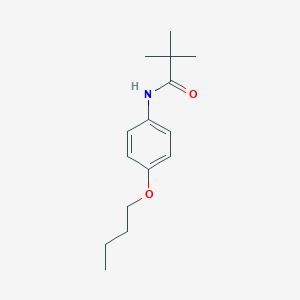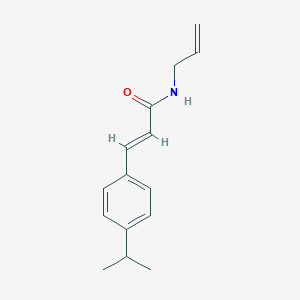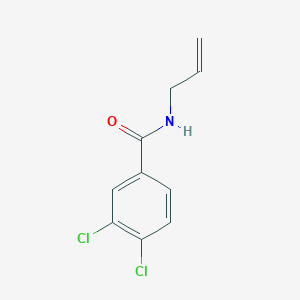
N-(3-chlorophenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-propoxybenzamide, also known as CGS 8216, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D1 receptor and has been used in various research applications to understand the role of dopamine in the brain.
科学的研究の応用
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been used in various research applications to study the role of dopamine in the brain. It has been shown to selectively block the dopamine D1 receptor and has been used to investigate the effects of dopamine on behavior, cognition, and neuroplasticity. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been used in animal models of Parkinson's disease to study the role of dopamine in motor function.
作用機序
N-(3-chlorophenyl)-2-propoxybenzamide 8216 is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and gene expression. N-(3-chlorophenyl)-2-propoxybenzamide 8216 blocks the dopamine D1 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the expression of dopamine D1 receptors in the prefrontal cortex, and impair working memory in animal models. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been shown to reduce the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor and has minimal off-target effects. It has been extensively studied in animal models and has been shown to have reproducible effects on behavior and cognition. However, N-(3-chlorophenyl)-2-propoxybenzamide 8216 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require repeated dosing to maintain its effects.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-propoxybenzamide 8216. One area of interest is the role of dopamine D1 receptor signaling in addiction and substance abuse. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a therapeutic agent for substance use disorders. Another area of interest is the role of dopamine D1 receptor signaling in neurodegenerative diseases such as Parkinson's disease. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to improve motor function in animal models of Parkinson's disease and may have potential as a disease-modifying therapy. Finally, further research is needed to understand the downstream signaling pathways that are affected by N-(3-chlorophenyl)-2-propoxybenzamide 8216 and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of N-(3-chlorophenyl)-2-propoxybenzamide 8216 involves the reaction of 3-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to give the final product, N-(3-chlorophenyl)-2-propoxybenzamide 8216. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
製品名 |
N-(3-chlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChIキー |
NEUIKMKUQALXKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)



![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)




